

# The Physicochemical Landscape of Morpholine-4-carboxamide: A Technical Guide

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## Compound of Interest

Compound Name: *Morpholine-4-carboxamide*

Cat. No.: *B177924*

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## Introduction

**Morpholine-4-carboxamide**, a derivative of the versatile morpholine scaffold, is a compound of growing interest in medicinal chemistry and drug discovery. Its unique structural combination of a morpholine ring and a carboxamide group confers upon it a distinct set of physicochemical and biological properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Morpholine-4-carboxamide**, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and application of this promising molecule.

## Physicochemical Characteristics

A summary of the key physicochemical properties of **Morpholine-4-carboxamide** is presented in Table 1. These parameters are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

Table 1: Physicochemical Properties of **Morpholine-4-carboxamide**

Property	Value	Reference(s)
IUPAC Name	morpholine-4-carboxamide	[1]
CAS Number	2158-02-3	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	130.15 g/mol	[2]
Appearance	White to light yellow solid	
Melting Point	128 °C	[2]
SMILES	C1COCCN1C(=O)N	[2]
InChI	InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)	
InChI Key	ZKWFSTHEYLJLEL-UHFFFAOYSA-N	
Storage Temperature	10°C - 25°C	[2]

## Experimental Protocols

### Synthesis of Morpholine-4-carboxamide

Two common and reproducible methods for the synthesis of **Morpholine-4-carboxamide** are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

#### Method 1: Reaction of Morpholine with Urea

This method is a direct and atom-economical approach.[1]

- Materials: Morpholine, Urea.
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 equivalent) and urea (1.2 equivalents).
- Heat the mixture to 120-130 °C.
- Maintain this temperature for 4-6 hours, monitoring the evolution of ammonia gas.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

#### Method 2: Reaction of Morpholine with an Isocyanate Precursor (in situ generation)

This method involves the in situ generation of an isocyanate from a primary amide, which then reacts with morpholine.<sup>[3]</sup>

- Materials: Formamide, Morpholine, Oxidizing agent (e.g., Phenyliodine(III) diacetate - PIDA), Acetonitrile.
- Procedure:
  - To a solution of formamide (1.0 equivalent) in acetonitrile, add morpholine (1.1 equivalents).
  - Cool the mixture to 0 °C in an ice bath.
  - Slowly add a solution of the oxidizing agent (e.g., PIDA, 1.1 equivalents) in acetonitrile.
  - Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
  - Remove the solvent under reduced pressure.
  - The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to yield pure **Morpholine-4-**

carboxamide.

## Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the polar **Morpholine-4-carboxamide** by GC-MS can be challenging. A derivatization step to form a more volatile and thermally stable derivative is often employed for sensitive and reliable quantification. The following protocol is based on the derivatization of the related compound, morpholine, to N-nitrosomorpholine.<sup>[4][5][6]</sup>

- Sample Preparation (Aqueous Sample):
  - Centrifuge the sample to remove any particulate matter.<sup>[7]</sup>
  - Filter the supernatant through a 0.22 µm membrane filter.<sup>[7]</sup>
  - Take a known volume (e.g., 2.0 mL) of the clear filtrate for derivatization.<sup>[7]</sup>
- Derivatization:
  - To the prepared sample, add 200 µL of 0.05 M hydrochloric acid (HCl).<sup>[7]</sup>
  - Add 200 µL of saturated sodium nitrite (NaNO<sub>2</sub>) solution and vortex.<sup>[7]</sup>
  - Heat the mixture at 40°C for 5 minutes.<sup>[7]</sup>
  - Cool the reaction mixture to room temperature.<sup>[7]</sup>
- Liquid-Liquid Extraction:
  - Add 0.5 mL of dichloromethane to the reaction mixture.<sup>[7]</sup>
  - Vortex for 1 minute to extract the derivative.<sup>[7]</sup>
  - Allow the layers to separate for 10 minutes.<sup>[7]</sup>
  - Carefully transfer the organic (bottom) layer for GC-MS analysis.

- GC-MS Conditions:
  - GC System: Agilent 7890A or equivalent.[5]
  - MS System: Agilent 5975C MSD or equivalent.[5]
  - Column: DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
  - Injection Volume: 1 µL.[5]
  - Inlet Temperature: 250°C.[5]
  - Carrier Gas: Helium at a constant flow of 2 mL/min.[5]
  - Oven Temperature Program: Initial temperature 100°C (hold 4 min), ramp to 120°C at 10°C/min (hold 3 min), then ramp to 250°C at 20°C/min (hold 5 min).[5]
  - MS Source Temperature: 230°C.[5]
  - MS Quadrupole Temperature: 150°C.[5]
  - Ionization Mode: Electron Impact (EI) at 70 eV.[5]
  - Detection: Selected Ion Monitoring (SIM) for characteristic ions of the derivative.[5]

## Biological Activity and Mechanisms of Action

**Morpholine-4-carboxamide** has been identified as a biologically active molecule with potential therapeutic applications, primarily attributed to its role as an inhibitor of several key cellular processes.[2]

### DNA Polymerase Inhibition

**Morpholine-4-carboxamide** acts as a polymerase chain inhibitor.[2] It is proposed to bind to the DNA template strand, thereby sterically hindering the DNA polymerase enzyme from adding new nucleotides to the growing primer strand.[2][8] This inhibition of DNA synthesis makes it a compound of interest for hyperproliferative diseases such as cancer.[2][9]

## Inhibition of Caspase Activation

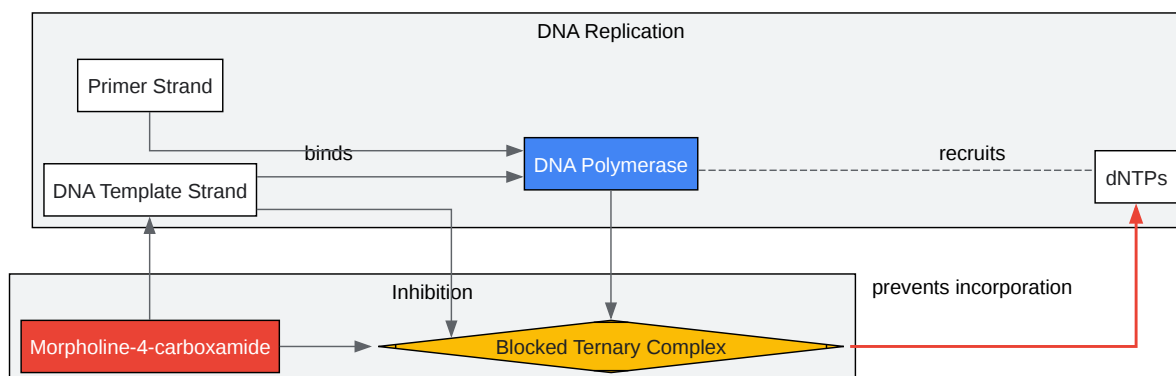
The compound has been shown to inhibit caspase activation.[2] Caspases are a family of proteases that play a crucial role in the execution of apoptosis (programmed cell death).[10][11][12] By inhibiting the caspase cascade, **Morpholine-4-carboxamide** may interfere with the apoptotic process, a mechanism that could have implications in various diseases. The specific caspases targeted and the precise mechanism of inhibition are areas for further investigation.

## Interaction with Cannabinoid Receptor 2 (CB2)

**Morpholine-4-carboxamide** has been found to bind to the Cannabinoid Receptor 2 (CB2).[2] The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammation and immune responses.[13][14] Agonism at the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects.[15] This interaction suggests potential therapeutic applications for **Morpholine-4-carboxamide** in inflammatory conditions such as psoriasis and arthritis.[2]

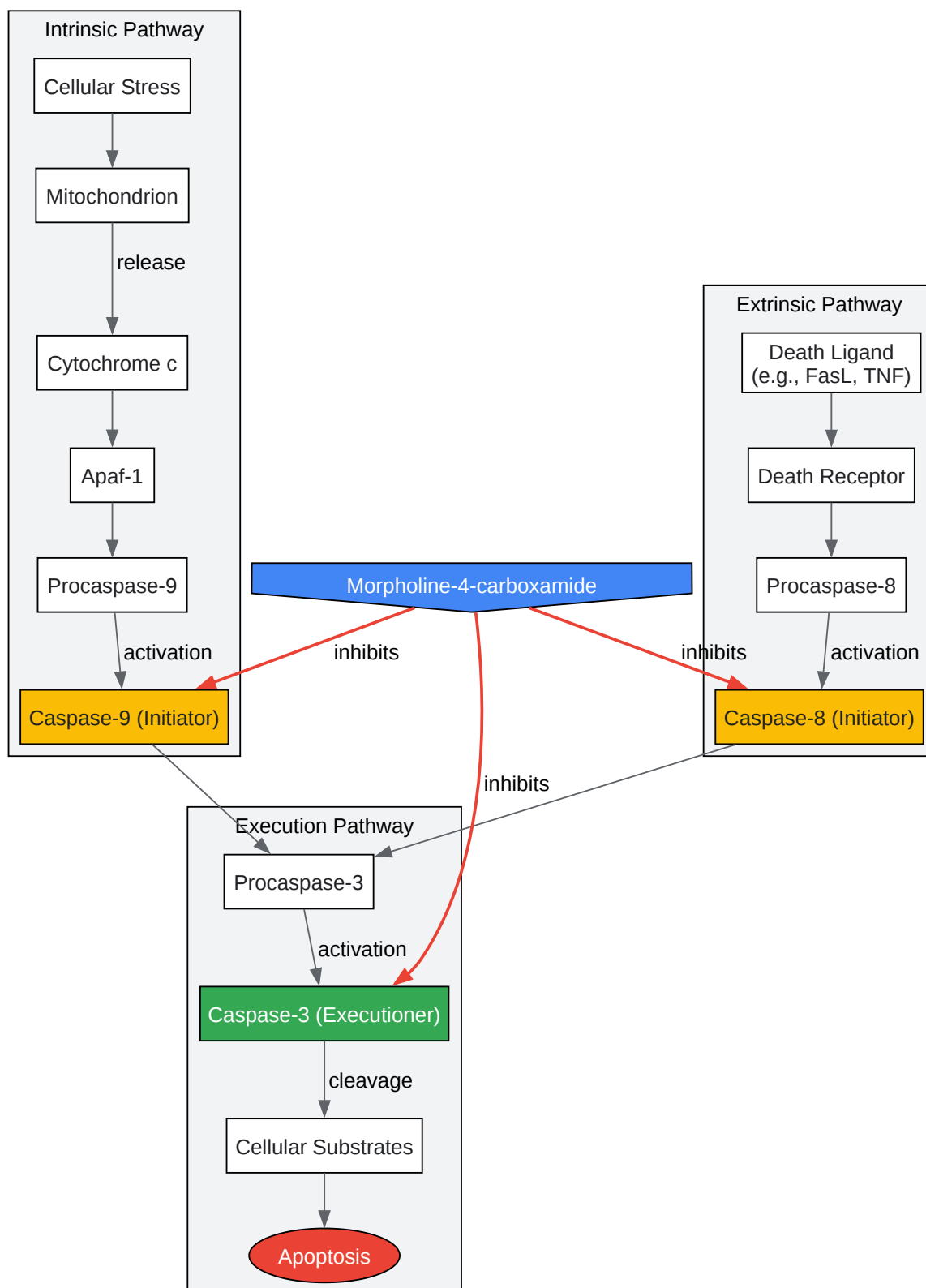
## Visualizations

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows associated with **Morpholine-4-carboxamide**.



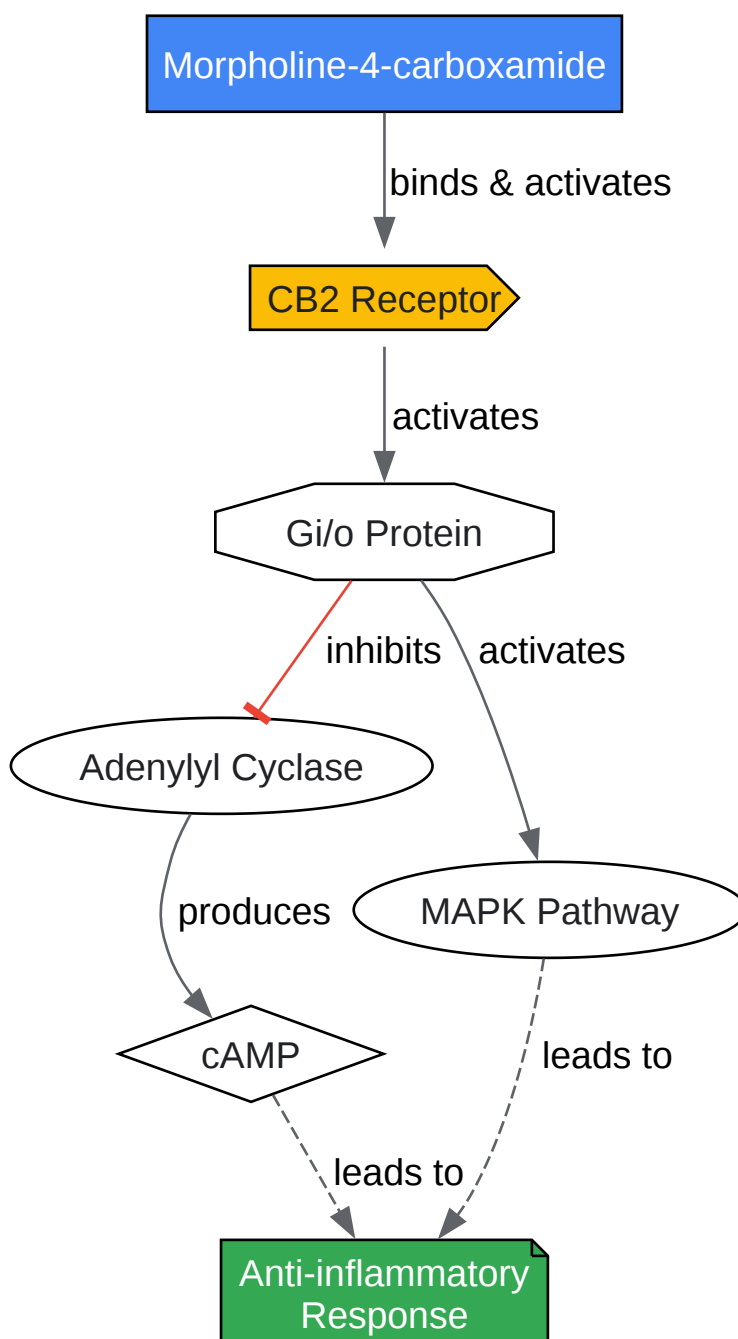
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Caption: Mechanism of DNA Polymerase Inhibition by **Morpholine-4-carboxamide**.



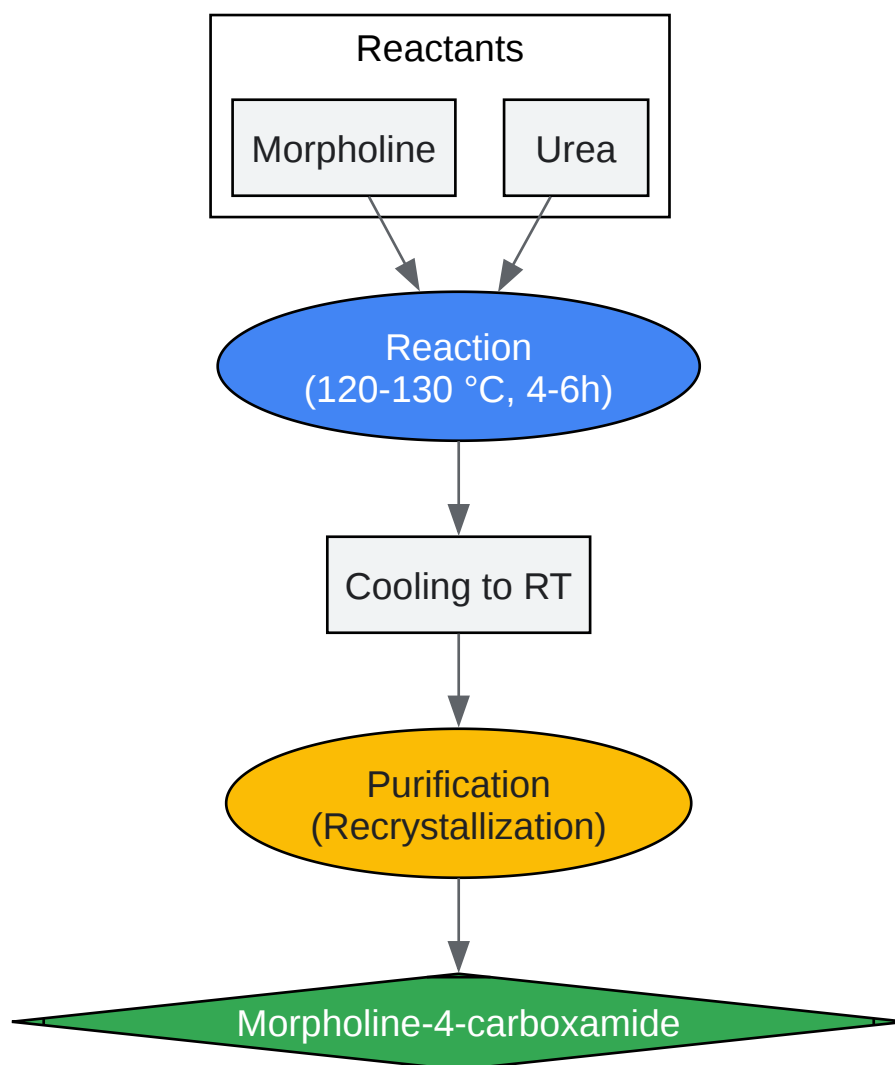
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Caption: Inhibition of the Caspase Activation Cascade by **Morpholine-4-carboxamide**.

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Caption: CB2 Receptor Signaling Pathway Activated by **Morpholine-4-carboxamide**.





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Caption: General Workflow for the Synthesis of **Morpholine-4-carboxamide**.

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